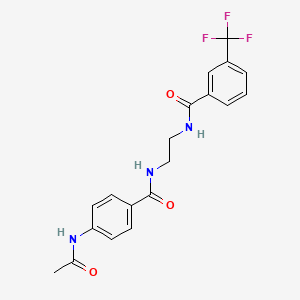

N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzamide core and a 4-acetamidobenzamidoethyl side chain. This structure combines lipophilic (CF₃) and polar (amide/acetamide) functionalities, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-12(26)25-16-7-5-13(6-8-16)17(27)23-9-10-24-18(28)14-3-2-4-15(11-14)19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H,24,28)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFSJSUPFIFNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide is a compound characterized by its unique molecular structure, which includes two aromatic rings and functional groups that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H18F3N3O3

- Molecular Weight : 393.366 g/mol

- CAS Number : 1021136-97-9

- IUPAC Name : N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-(trifluoromethyl)benzamide

The structure features a trifluoromethyl group, which is known to enhance lipophilicity, potentially affecting the compound's interaction with biological molecules. Additionally, the acetamido group may influence solubility and biological interactions.

The compound's biological activity can be attributed to several key mechanisms:

- Inhibition of Enzymes : Similar compounds have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. The presence of aromatic amide groups suggests that this compound may also have similar inhibitory effects on cholinesterases, potentially making it useful in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The hydrophobic nature due to the trifluoromethyl group may enhance membrane permeability, facilitating antimicrobial action .

- Cytotoxicity Studies : Preliminary studies indicate that compounds within this class exhibit varying degrees of cytotoxicity against cancer cell lines. The effectiveness often correlates with structural modifications, suggesting that this compound might also demonstrate selective cytotoxic effects on tumor cells while sparing normal cells.

Case Studies and Experimental Results

- Enzyme Inhibition Studies :

- Antimicrobial Efficacy :

-

Cytotoxicity Assessment :

- In vitro tests revealed that certain derivatives caused significant apoptosis in cancer cell lines while showing minimal toxicity to non-cancerous cells. This selectivity is crucial for developing effective cancer therapies.

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50: 27.04 - 106.75 µM | |

| Antimicrobial Activity | MIC: 62.5 - >250 µM | |

| Cytotoxicity in Cancer Cells | Significant apoptosis observed |

Safety and Toxicological Considerations

While the compound shows promising biological activity, safety assessments are crucial:

- Potential Risks : Similar compounds have been noted for potential skin irritation or allergic reactions upon exposure. Furthermore, some aromatic amides may possess mutagenic or carcinogenic properties depending on their specific structure and substituents .

- Regulatory Status : As per current regulations, this compound is intended exclusively for research purposes and not for therapeutic applications in humans or animals.

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

The compound shares structural motifs with several benzamides reported in pharmaceutical and chemical literature. Key comparisons include:

Core Benzamide with Trifluoromethyl Substitution

- N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3b): This analog () features a trifluoromethylphenyl-piperazine side chain instead of the acetamidobenzamidoethyl group. Key Difference: The absence of a thiophene or piperazine group in the target compound may reduce affinity for dopamine D3 receptors, a common target for piperazine-containing benzamides .

- N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide (Impurity E, EP): This impurity () shares the trifluoromethylbenzamide core but substitutes the acetamidobenzamidoethyl chain with a hydroxyethyl group.

Benzamides with Sigma Receptor Affinity

- N-[2-(1'-Piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide ([¹²⁵I]PIMBA): This radioiodinated benzamide () binds sigma receptors with high affinity (Kd = 5.80 nM for sigma-1). The target compound lacks the iodinated aromatic ring and methoxy group, which are critical for sigma receptor imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.